molecular formula C7H14ClNO2 B1147434 1-methylpiperidine-2-carboxylic Acid Hydrochloride CAS No. 136312-85-1

1-methylpiperidine-2-carboxylic Acid Hydrochloride

Cat. No.: B1147434
CAS No.: 136312-85-1
M. Wt: 179.64
InChI Key:
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Description

1-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-methylpiperidine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Methylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Methylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which lacks the carboxylic acid and methyl groups.

    1-Methylpiperidine-4-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position.

    2-Methylpiperidine: A similar compound with a methyl group at a different position.

Uniqueness: The presence of both the methyl and carboxylic acid groups in this compound imparts unique chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-methylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENMKHNMVUDRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948117
Record name 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25271-35-6
Record name 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-2-carboxylic acid hydrochloride
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